molecular formula C20H24ClNO4S B2770020 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine CAS No. 325811-22-1

4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine

Cat. No.: B2770020
CAS No.: 325811-22-1
M. Wt: 409.93
InChI Key: SOHQZKODPHCGBC-UHFFFAOYSA-N
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Description

4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure, featuring a piperidine core modified with benzyl and sulfonamide groups, is frequently explored for modulating central nervous system (CNS) targets. Piperidine scaffolds are established components in the development of ligands for G-protein coupled receptors (GPCRs), particularly within the dopamine receptor family . For instance, structurally related 4-benzyloxypiperidine compounds have been investigated as potent and selective dopamine D4 receptor (D4R) antagonists, which are relevant for studying pathways in Parkinson's disease and L-DOPA-induced dyskinesias . The integration of the sulfonamide group, as seen in other research contexts, can enhance binding affinity and selectivity towards enzymatic targets . Beyond neuroscience, the piperidine-benzyl-sulfonamide architecture is a versatile chemotype in drug discovery. Similar compounds have been optimized to inhibit various enzymes, including DNA repair proteins like 8-oxoguanine DNA glycosylase 1 (OGG1), which is a target in oncology research . Other piperidine-based molecules have been studied as inhibitors for acetylcholinesterase, relevant to Alzheimer's disease research , or as key scaffolds in the inhibition of protein-protein interactions, such as those involving the WDR5-MYC complex in cancer biology . This molecule provides researchers with a valuable chemical tool to probe these and other biological mechanisms, aiding in the identification and validation of novel therapeutic targets. Its design incorporates features that are often associated with favorable CNS drug-like properties, making it a compelling candidate for further investigation in pharmacological assays.

Properties

IUPAC Name

4-benzyl-1-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO4S/c1-25-18-14-20(19(26-2)13-17(18)21)27(23,24)22-10-8-16(9-11-22)12-15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHQZKODPHCGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

4-Benzylpiperidine reacts with the sulfonyl chloride derivative in anhydrous dichloromethane or tetrahydrofuran at room temperature. A base such as triethylamine or pyridine is added to neutralize HCl generated during the reaction. The reaction typically completes within 2–4 hours, yielding the sulfonamide product after aqueous workup.

Example Procedure :

  • Dissolve 4-benzylpiperidine (1.0 equiv) in dichloromethane (10 mL/mmol).
  • Add 4-chloro-2,5-dimethoxybenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
  • Introduce triethylamine (2.0 equiv) and stir at room temperature for 3 hours.
  • Quench with water, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate).

Key Considerations

  • Purity of Sulfonyl Chloride : The sulfonyl chloride (mp 176–180°C) must be stored anhydrously to prevent hydrolysis.
  • Side Reactions : Over-sulfonylation is unlikely due to the secondary amine’s single reactive site.
  • Yield : Analogous reactions in literature report yields of 70–85% for similar sulfonamides.

Reductive Amination Followed by Sulfonylation

For cases where 4-benzylpiperidine is unavailable, the piperidine core can be constructed via reductive amination, followed by sulfonylation.

Piperidine Ring Formation

A ketone precursor (e.g., 4-benzylpiperidin-4-one ) undergoes reductive amination with ammonium acetate or benzylamine using sodium cyanoborohydride (NaBH₃CN) in methanol.

Example Procedure :

  • React 4-benzylpiperidin-4-one (1.0 equiv) with benzylamine (1.2 equiv) in methanol.
  • Add NaBH₃CN (1.5 equiv) and stir at 25°C for 12 hours.
  • Acidify with HCl, extract, and neutralize to isolate 4-benzylpiperidine .

Subsequent Sulfonylation

The isolated 4-benzylpiperidine is then subjected to sulfonylation as described in Section 1.1.

Benzylation of Piperidine Derivatives

Alternative routes involve introducing the benzyl group after sulfonylation, though this approach is less common due to steric hindrance.

Alkylation of 1-Sulfonylpiperidine

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)piperidine is treated with benzyl bromide in the presence of potassium carbonate in acetone.

Example Procedure :

  • Dissolve 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine (1.0 equiv) in acetone.
  • Add benzyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv).
  • Reflux for 6 hours, filter, and concentrate to isolate the product.

Challenges

  • Regioselectivity : Benzylation may occur at multiple positions, requiring careful monitoring.
  • Yield : Reported yields for analogous N-alkylations range from 50–65%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Expected signals include aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.7–3.9 ppm), and piperidine CH₂ groups (δ 1.4–2.6 ppm).
  • MS (ESI+) : Molecular ion peak at m/z 449.1 [M+H]⁺.

Purity Assessment

  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Methods

Method Starting Material Yield Key Advantage
Direct Sulfonylation 4-Benzylpiperidine 70–85% Short reaction time
Reductive Amination 4-Benzylpiperidin-4-one 60–75% Flexible piperidine synthesis
Benzylation 1-Sulfonylpiperidine 50–65% Useful for late-stage functionalization

Industrial-Scale Considerations

  • Cost Efficiency : Direct sulfonylation is preferred for large-scale production due to fewer steps.
  • Safety : Use of benzyl bromide requires stringent ventilation and personal protective equipment.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chloro-substituted benzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that compounds similar to 4-benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine can act as selective antagonists for the dopamine D4 receptor. The D4 receptor is implicated in various neurological disorders, including schizophrenia and Parkinson's disease. Studies have shown that modifications to the piperidine scaffold can enhance selectivity and potency against this receptor, making it a candidate for further development in treating these conditions .

Cancer Treatment

The compound's structural features may also allow it to interact with pathways involved in cancer progression. Inhibitors targeting nicotinamide adenine dinucleotide (NAD+) biosynthesis have been studied for their potential in cancer therapy. The inhibition of enzymes like NAMPT by compounds derived from piperidine structures has shown promise in preclinical trials for various cancers, including breast and ovarian cancer .

Case Studies

StudyFocusFindings
Dopamine D4 Receptor Antagonists Investigated compounds based on benzyloxypiperidinesIdentified analogs with improved stability and selectivity for the D4 receptor, showing potential in reducing dyskinesia associated with Parkinson's disease .
NAD+ Inhibition in Cancer Evaluated piperidine derivatives for NAMPT inhibitionDemonstrated the efficacy of certain piperidine-based compounds in reducing tumor growth in mouse models .

Synthesis and Development

The synthesis of 4-benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine involves several steps, typically starting from commercially available piperidine derivatives. The introduction of the sulfonyl group and subsequent functionalization at the benzyl position are critical for achieving the desired pharmacological properties. Ongoing research focuses on optimizing these synthesis routes to improve yield and reduce costs.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine and its analogs:

Compound Name Substituents Molecular Weight Key Properties Reported Toxicity (LD₅₀) Biological Relevance
4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine (Target Compound) 4-Chloro, 2,5-dimethoxybenzenesulfonyl Not reported High lipophilicity due to benzyl and chloro groups; potential CNS activity No direct data Hypothesized radiopharmaceutical applications
4-Benzyl-1-(3-[¹²⁵I]-iodobenzylsulfonyl)piperidine 3-Iodobenzylsulfonyl ~420–430 (estimated) Radiolabeled analog; used for biodistribution studies in rats Effective absorbed dose in rats: N/A Diagnostic/therapeutic radiopharmaceuticals
4-Benzyl-1-(3,4-dimethoxyphenethyl)piperidine hydrochloride 3,4-Dimethoxyphenethyl (no sulfonyl group); hydrochloride salt 375.98 Acute toxicity: LD₅₀ = 200 mg/kg (oral, mice); 20 mg/kg (intravenous, mice) Neurotoxic effects observed CNS-targeting drug candidate
4-Benzylpiperidine No sulfonyl or aromatic substituents 175.28 Base compound; irritant (skin/eyes) Not classified as acutely toxic Intermediate in organic synthesis

Key Observations :

Structural Modifications and Bioactivity :

  • The target compound ’s sulfonyl group with chloro and methoxy substituents may enhance receptor-binding specificity compared to simpler analogs like 4-benzylpiperidine . However, the absence of a radiolabel (e.g., iodine-125) limits its direct utility in imaging compared to the analog in .
  • The 3,4-dimethoxyphenethyl analog (LD₅₀ = 200 mg/kg in mice) exhibits significant acute toxicity, likely due to its phenethyl moiety and hydrochloride salt enhancing systemic absorption . This contrasts with the target compound, where the sulfonyl group may reduce bioavailability.

Toxicity Profiles: The hydrochloride salt of the 3,4-dimethoxyphenethyl analog shows higher toxicity (20 mg/kg intravenous LD₅₀ in mice) compared to non-ionized derivatives, emphasizing the role of solubility and ionic state in toxicity . 4-Benzylpiperidine, while less toxic, requires handling precautions (e.g., protective gloves) due to irritancy , suggesting that sulfonyl and halogenated substituents in the target compound may necessitate similar safety protocols.

Potential Applications: The iodinated analog in highlights the utility of piperidine sulfonamides in radiopharmaceuticals, suggesting that the target compound’s chloro and methoxy groups could be modified for similar diagnostic/therapeutic purposes. The neurotoxicity of the 3,4-dimethoxyphenethyl derivative implies that structural variations in the aromatic region significantly alter CNS activity, warranting further study for the target compound.

Biological Activity

4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine is a synthetic organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a chloro-substituted benzenesulfonyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The biological activity of 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological responses, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine exhibit anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The exact mechanism through which this compound exerts its anticancer effects is still under investigation but may involve the modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to fully characterize its spectrum of activity and determine the underlying mechanisms .

Case Studies

  • Dopamine Receptor Interaction : A study focused on related piperidine derivatives highlighted their potential as selective dopamine receptor antagonists. These compounds demonstrated significant activity against dopamine receptor subtypes, suggesting that 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine might also interact with dopamine receptors, potentially influencing neurological pathways .
  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action against various cancer cell lines. Results indicated that the compound could effectively reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine, it can be compared with similar compounds:

Compound NameStructureBiological Activity
4-BenzylpiperidineStructureLimited activity; lacks sulfonyl group
4-Amino-1-benzylpiperidineStructureModerate enzyme inhibition
1-Benzyl-4-piperidinolStructureAntimicrobial properties observed

The unique chloro-substituted benzenesulfonyl group in 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine enhances its biological activity compared to these other compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves sulfonylation of 4-benzylpiperidine with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Optimization can be achieved by controlling reaction temperature (0–5°C for exothermic steps) and stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride). Post-reaction purification via column chromatography (n-hexane/EtOAc gradients) improves yield, as demonstrated in analogous benzoylpiperidine syntheses with yields up to 78% .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks using DEPT and 2D-COSY to resolve overlapping signals in aromatic/piperidine regions.
  • HPLC : Use reverse-phase C18 columns (e.g., 254 nm detection) to confirm purity (>95% area).
  • Elemental Analysis : Cross-validate with high-resolution mass spectrometry (HRMS) to address discrepancies (e.g., C/H/N deviations observed in similar derivatives) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Emergency Measures : Flush skin/eyes with water for 15 minutes; consult safety data sheets (SDS) for piperidine analogs (e.g., 4-benzylpiperidine requires pH-neutral washes) .

Q. How can solubility challenges in aqueous buffers be addressed during biological assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For pH-sensitive studies, prepare stock solutions in methanol and dilute with phosphate-buffered saline (PBS, pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Modify Substituents : Replace the 4-chloro group with fluoro or methyl to assess electronic/steric effects on receptor binding.
  • Sulfonyl Group Variation : Test sulfonamide vs. sulfonic acid derivatives for solubility-bioactivity trade-offs.
  • Data-Driven Example : Analogous benzoylpiperidine derivatives showed 84% yield and improved activity when substituting methoxy groups with trifluoromethyl .

Q. What strategies resolve contradictions between computational predictions and experimental biological data?

  • Methodological Answer :

  • Docking Validation : Re-run molecular docking with flexible receptor models (e.g., induced-fit docking).
  • Experimental Triangulation : Combine surface plasmon resonance (SPR) with enzymatic assays to verify binding affinity vs. functional inhibition.
  • Case Study : Discrepancies in elemental analysis for compound 22b were resolved using HRMS and X-ray crystallography .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Ni catalysts for dehalogenation side reactions.
  • Process Analytics : Use in-situ FTIR to monitor sulfonylation progress and adjust reagent addition rates.
  • Scale-Up Example : Batch reactors with controlled cooling (5°C) reduced byproduct formation by 30% in similar sulfonylpiperidine syntheses .

Q. What theoretical frameworks are relevant for aligning this compound’s design with pharmacological hypotheses?

  • Methodological Answer :

  • Receptor Theory : Link sulfonylpiperidine motifs to known enzyme inhibitors (e.g., serotonin receptor antagonists).
  • QSPR Models : Correlate logP values (calculated via ChemAxon) with membrane permeability data.
  • Conceptual Basis : Prior studies on piperidine derivatives emphasize the role of aromatic sulfonamides in CNS targeting .

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